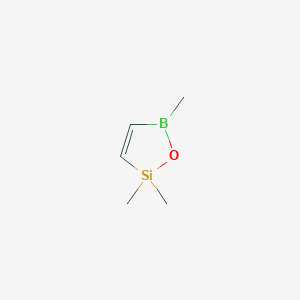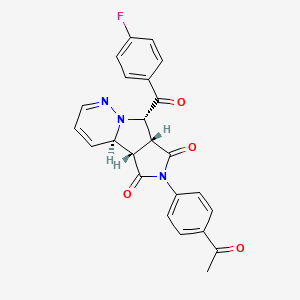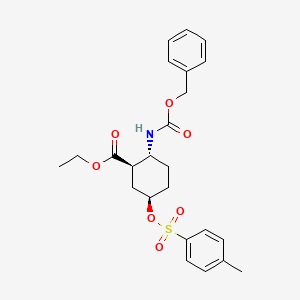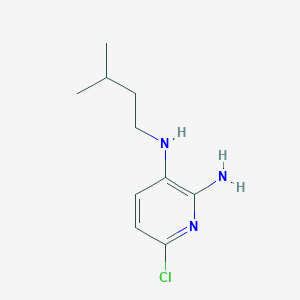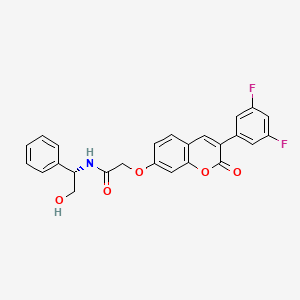
C25H19F2NO5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C25H19F2NO5 RO3244794 . This compound is notable for its complex structure, which includes 25 carbon atoms, 19 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 5 oxygen atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RO3244794 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary and specific to the manufacturer, but it generally involves the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of RO3244794 is carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions under stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
RO3244794 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms of the compound .
Applications De Recherche Scientifique
RO3244794 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of prostacyclin receptor antagonists.
Biology: It is used to investigate the role of prostacyclin receptors in various biological processes.
Medicine: It has potential therapeutic applications in treating liver injury and other conditions involving prostacyclin receptors.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery
Mécanisme D'action
The mechanism of action of RO3244794 involves its selective antagonism of prostacyclin (IP) receptors. By binding to these receptors, it inhibits the effects of prostacyclin, a compound involved in various physiological processes such as vasodilation and inhibition of platelet aggregation. This antagonistic action makes RO3244794 a valuable tool in studying the role of prostacyclin receptors in health and disease .
Comparaison Avec Des Composés Similaires
RO3244794 can be compared with other prostacyclin receptor antagonists, such as:
PF-04418948: A potent EP2 receptor antagonist with high selectivity for EP2 receptors over other prostaglandin receptors.
Taprenepag: A selective prostaglandin E2 receptor agonist used in the treatment of ocular hypertension and glaucoma.
RO3244794 is unique in its specific antagonism of prostacyclin (IP) receptors, making it a valuable compound for targeted research and therapeutic applications .
Propriétés
Formule moléculaire |
C25H19F2NO5 |
|---|---|
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
2-[3-(3,5-difluorophenyl)-2-oxochromen-7-yl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide |
InChI |
InChI=1S/C25H19F2NO5/c26-18-8-17(9-19(27)11-18)21-10-16-6-7-20(12-23(16)33-25(21)31)32-14-24(30)28-22(13-29)15-4-2-1-3-5-15/h1-12,22,29H,13-14H2,(H,28,30)/t22-/m1/s1 |
Clé InChI |
GSNUSTHOUIZZGV-JOCHJYFZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=CC(=C4)F)F |
SMILES canonique |
C1=CC=C(C=C1)C(CO)NC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=CC(=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



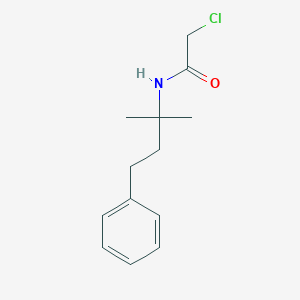
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoate](/img/structure/B12632870.png)

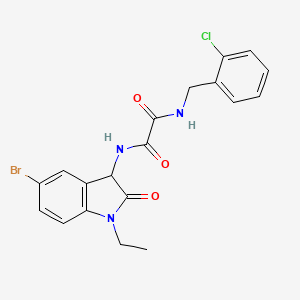
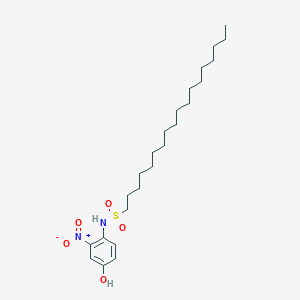
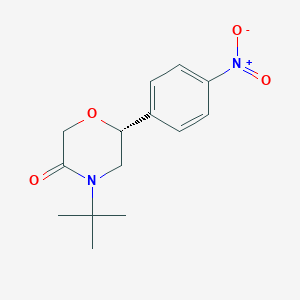
![6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12632914.png)
![4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12632915.png)
